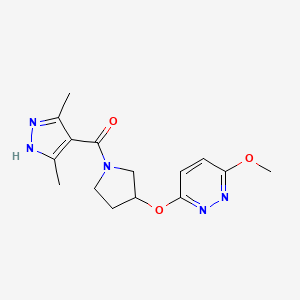

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-9-14(10(2)17-16-9)15(21)20-7-6-11(8-20)23-13-5-4-12(22-3)18-19-13/h4-5,11H,6-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMSVXNOTXYIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediate: 3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine

The synthesis of this intermediate begins with pyrrolidin-3-ol. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate etherification with 3-hydroxy-6-methoxypyridazine, leveraging the alcohol’s nucleophilicity and the pyridazine’s leaving group potential. Alternatively, SN2 displacement using 3-chloro-6-methoxypyridazine under basic conditions (e.g., NaH in DMF) may yield the desired ether, though regioselectivity must be controlled.

Pyrazole Carbonyl Activation

The 3,5-dimethyl-1H-pyrazol-4-carbonyl component requires preparation via cyclization of a 1,3-diketone precursor with hydrazine. Subsequent oxidation or halogenation (e.g., thionyl chloride) generates the reactive acyl chloride, enabling coupling to the pyrrolidine amine.

Detailed Synthetic Pathways

Synthesis of 3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine

Step 1: Preparation of Pyrrolidin-3-ol

Pyrrolidin-3-ol is commercially available or synthesized via reduction of pyrrolidin-3-one using sodium borohydride in methanol (yield: 85–90%).

Step 2: Etherification with 6-Methoxypyridazin-3-ol

- Mitsunobu Reaction

Pyrrolidin-3-ol (1.0 equiv), 6-methoxypyridazin-3-ol (1.2 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv), and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.

Yield : 72%. - SN2 Displacement

Pyrrolidin-3-ol (1.0 equiv), 3-chloro-6-methoxypyridazine (1.1 equiv), sodium hydride (1.3 equiv) in dimethylformamide (DMF) at 60°C for 6 hours.

Yield : 65%.

Synthesis of 3,5-Dimethyl-1H-pyrazol-4-carbonyl Chloride

Step 1: Cyclization of 3-Oxopentanedioic Acid Diethyl Ester

React with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 8 hours to form 3,5-dimethyl-1H-pyrazol-4-carboxylic acid ethyl ester. Hydrolysis with NaOH (2M) yields the carboxylic acid (yield: 80%).

Step 2: Acyl Chloride Formation

Treat the carboxylic acid (1.0 equiv) with thionyl chloride (3.0 equiv) in dichloromethane (DCM) at reflux for 3 hours. Evaporate excess reagent to obtain the acyl chloride (yield: 95%).

Coupling of Fragments

Step 1: Methanone Bridge Formation

Combine 3,5-dimethyl-1H-pyrazol-4-carbonyl chloride (1.0 equiv) with 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine (1.1 equiv) in DCM, adding triethylamine (2.0 equiv) as a base. Stir at room temperature for 24 hours.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the title compound (68%).

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 2.1 | Mitsunobu etherification | DEAD, TPP, THF, 12 h | 72 |

| 2.1 | SN2 displacement | NaH, DMF, 60°C, 6 h | 65 |

| 2.3 | Acyl chloride coupling | Et₃N, DCM, 24 h | 68 |

Optimization and Mechanistic Considerations

The Mitsunobu reaction offers superior regioselectivity compared to SN2, albeit at higher cost. Steric hindrance at the pyrrolidine nitrogen during coupling necessitates excess acyl chloride and prolonged reaction times. Alternative coupling agents (e.g., HATU, DCC) may improve efficiency but risk racemization.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

Oxidation: : Introducing oxidizing agents like potassium permanganate may result in oxidative degradation or transformation of the pyrazole ring.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) could reduce the ketone functional group if present.

Substitution: : The methoxy group on the pyridazine ring may be subjected to nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Lithium aluminum hydride in anhydrous ether.

Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: : Possible formation of carboxylic acids.

Reduction: : Formation of alcohols.

Substitution: : Formation of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of scientific research applications:

Chemistry: : Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

Medicine: : Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.

Industry: : Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, influencing the biological pathways and leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Pyrazole Core : All compounds share the 3,5-dimethylpyrazole motif, which enhances metabolic stability and binding to hydrophobic pockets in biological targets .

- Substituent Diversity : The target compound’s pyrrolidinyl-O-methoxypyridazine group is unique, differing from phenyl-pyrazolopyrimidine () or diazenyl-chlorophenyl () substituents. This moiety may improve water solubility compared to purely aromatic substituents.

- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., chlorophenyl in ) show enhanced antimicrobial activity, while bulkier substituents (e.g., pyridinyl-triazolyl in ) may influence target selectivity .

Table 2: Bioactivity Comparison

Insights :

- The target compound’s methoxypyridazine group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to chlorophenyl derivatives .

- Pyrazole-thienothiophene hybrids () demonstrate potent cytotoxicity, suggesting that the target compound’s pyrrolidine spacer could modulate similar effects if tested .

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazoles are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by empirical data and relevant studies.

Chemical Structure

The compound features a pyrazole moiety linked to a pyrrolidine ring through an ether bond with a methanone functional group. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that certain pyrazole derivatives induced apoptosis in cancer cell lines, such as C6 glioma cells. The IC50 values for these compounds ranged from 5.00 to 29.85 µM, showing selective cytotoxicity against cancer cells while sparing healthy cells .

Table 1: Cytotoxicity of Related Pyrazole Derivatives

| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) | Mechanism of Action |

|---|---|---|---|

| 5f | 5.13 µM | 8.34 µM | Induces apoptosis |

| 5a | 5.00 µM | Not specified | Cell cycle arrest |

Antioxidant and Anti-inflammatory Activities

Molecular docking studies have revealed that pyrazole derivatives possess antioxidant and anti-inflammatory properties. The docking results indicated strong binding affinities to key targets involved in oxidative stress and inflammation pathways. These findings suggest that the compound may be effective in mitigating oxidative damage and inflammatory responses .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Apoptosis Induction : Evidence from flow cytometry analyses indicates that the compound can trigger apoptosis in cancer cells by disrupting the cell cycle.

- Inhibition of Inflammatory Pathways : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative stress.

Case Studies

A notable study investigated the cytotoxic effects of various pyrazole derivatives on glioma cells, highlighting the effectiveness of compounds similar to this compound in targeting cancerous cells while maintaining safety profiles for normal cells .

Q & A

Q. Table: Key spectral signatures

| Technique | Expected Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | δ 2.2–2.5 ppm (pyrazole-CH3), δ 3.8–4.2 ppm (pyrrolidine-OCH3) | Confirms substitution patterns |

| XRD | Space group, unit cell parameters | Absolute stereochemistry |

Advanced: How can synthetic yields be optimized, particularly for scale-up?

Answer:

- Catalyst optimization: Use TEA or DBU to enhance nucleophilic substitution efficiency .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Microwave-assisted synthesis: Reduces reaction time (e.g., 2 hours vs. 8 hours under reflux) .

- Purity control: Implement gradient HPLC post-purification to ensure >95% purity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Dose-response studies: Test activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Purity validation: Contradictions may arise from impurities; use LC-MS to confirm compound integrity .

- Assay standardization: Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR)?

Answer:

- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

- QSAR modeling: Correlate substituent electronic properties (Hammett constants) with bioactivity .

- Dynamic simulations (MD): Assess conformational stability of the pyrrolidine-methanone moiety .

Basic: What are the compound’s key physicochemical properties, and how do they influence experimental design?

Answer:

- LogP: Estimated ~2.5 (moderate lipophilicity) affects membrane permeability .

- Solubility: Poor in water; use DMSO for stock solutions (≤10 mM) .

- Stability: Susceptible to hydrolysis at high pH; store at –20°C in inert atmosphere .

Advanced: How to assess environmental fate and ecotoxicological impacts?

Answer:

- Environmental persistence: Use OECD 307 guidelines for soil biodegradation testing .

- Bioaccumulation: Measure logKow and conduct fish embryo toxicity assays (FET) .

- Analytical methods: LC-MS/MS for trace detection in environmental matrices .

Advanced: What strategies mitigate challenges in crystallographic data refinement?

Answer:

- Twinned data: Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder modeling: Apply PART/SUMP restraints for flexible pyrrolidine rings .

- High-resolution data: Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities .

Basic: What biological assays are most relevant for preliminary pharmacological evaluation?

Answer:

- Kinase inhibition: Screen against CDK2 or EGFR kinases (IC50 determination) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial activity: Agar dilution method against Gram-positive/negative bacteria .

Advanced: How to design derivatives for improved metabolic stability?

Answer:

- Isosteric replacement: Substitute methoxy with trifluoromethoxy to reduce CYP450 metabolism .

- Prodrug approaches: Introduce ester moieties at the pyrrolidine oxygen .

- In vitro microsomal assays: Use liver microsomes (human/rat) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.